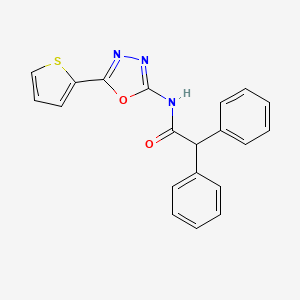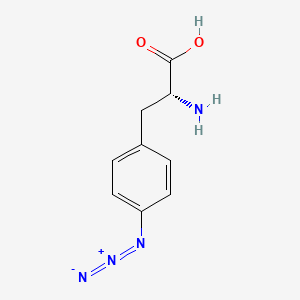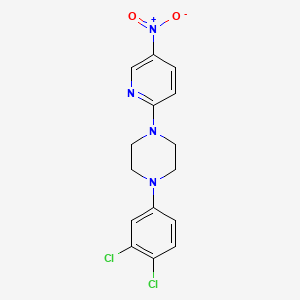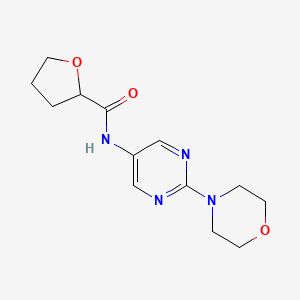![molecular formula C13H20N2O2 B2652382 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol CAS No. 100221-01-0](/img/structure/B2652382.png)
4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol” is a chemical compound with the CAS Number: 100875-69-2 . Its IUPAC name is 4-[2-(4-methyl-1-piperazinyl)ethoxy]benzaldehyde . The molecular weight of this compound is 248.32 .
Synthesis Analysis
The compound was obtained by the direct solvent-free reaction of 4-hydroxy-3-methoxy-benzaldehyde with 1-amino-4-methyl-piperazine . The piperazine ring adopts a chair conformation .Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3 . This indicates that the compound has a piperazine ring which adopts a chair conformation .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature for this compound is ambient .Applications De Recherche Scientifique
Agrochemicals and Pharmaceuticals
Piperazine, a common structural motif in this compound, plays a crucial role in agrochemicals and pharmaceuticals. Its ability to positively modulate the pharmacokinetic properties of drug substances makes it valuable. The incorporation of piperazine into biologically active compounds occurs through a Mannich reaction . Notably, piperazine is found in various disease-specific drugs, including antihistamines, antiparasitic agents, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor drugs, and antidiabetic medications.
Parkinson’s and Alzheimer’s Disease Treatments
The piperazine ring is a component in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease . Researchers explore its neuroprotective properties and its impact on disease progression.
Antibacterial Activity
Derivatives of 1,2,4-triazole with a piperazine moiety have shown good antibacterial activity . Investigating the antibacterial potential of this compound could lead to novel therapeutic agents.
Antiproliferative Properties
In vitro studies have evaluated the antiproliferative activities of related compounds against human leukemia cell lines. Specifically, 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles exhibited potent antiproliferative effects .
Enantioselective Synthesis of Amino Acids
A continuous process for large-scale synthesis involves the enantioselective route using N-methylpiperazine. This process yields amino acids with high stereocontrol .
Anti-Inflammatory Effects
While not directly related to 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol, studies have explored the anti-inflammatory effects of other piperazine derivatives . These findings contribute to our understanding of piperazine’s diverse pharmacological properties.
Safety and Hazards
The compound is classified as an irritant . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)ethoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-6-8-15(9-7-14)10-11-17-13-4-2-12(16)3-5-13/h2-5,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWQCVGACEENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2652300.png)
![(E)-3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2652301.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2652306.png)

![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2652308.png)




![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2652315.png)
![3-[(3-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2652318.png)
![(E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2652319.png)
![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2652320.png)
